molecular formula C14H13FO3 B6374300 5-(3,4-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261890-90-7

5-(3,4-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374300
CAS No.: 1261890-90-7
M. Wt: 248.25 g/mol
InChI Key: MOASTZQVTGWTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Phenolic Structures in Advanced Organic Synthesis and Medicinal Chemistry Research

The strategic incorporation of fluorine into phenolic structures has become a cornerstone of modern drug design and discovery. tandfonline.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size, as its van der Waals radius is only slightly larger than that of hydrogen. nih.gov This substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.comnih.gov

In medicinal chemistry, the introduction of a fluorine atom to a phenolic ring can modulate the acidity (pKa) of the hydroxyl group, which in turn affects the molecule's ionization state and its interactions with protein targets. numberanalytics.comnih.gov For instance, a fluorine atom positioned ortho to a phenolic hydroxyl can increase its nucleophilicity in certain enzymatic reactions. tandfonline.com Furthermore, the high strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. numberanalytics.comnih.gov The use of the 18F isotope is also a critical tool in Positron Emission Tomography (PET) imaging, enabling the development of advanced diagnostic agents. tandfonline.com

The table below summarizes key physicochemical properties that are often modulated by the introduction of fluorine to a phenolic ring.

PropertyEffect of FluorinationRationale
Acidity (pKa) Generally increases the acidity of the phenolic proton.The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the resulting phenoxide anion.
Lipophilicity Can increase lipophilicity, which may enhance membrane permeability. nih.govThe C-F bond reduces the polarizability compared to a C-H bond. nih.gov
Metabolic Stability Often increases metabolic stability. tandfonline.comnih.govThe strong C-F bond is resistant to enzymatic cleavage, protecting the molecule from degradation. nih.gov
Binding Affinity Can enhance binding affinity to target proteins. tandfonline.comFluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and multipolar interactions. nih.gov

Role of Dimethoxyphenyl Moieties in Complex Organic Architectures and Their Chemical Relevance

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif found in a vast array of natural products and pharmacologically active molecules. This moiety is derived from veratrole (1,2-dimethoxybenzene) and is characterized by the presence of two electron-donating methoxy (B1213986) groups on a phenyl ring. These groups significantly influence the electronic properties of the molecule, making the aromatic ring electron-rich and susceptible to electrophilic substitution.

In the context of complex organic synthesis, the dimethoxyphenyl group can serve as a crucial building block. Its methoxy groups can be selectively demethylated to reveal catechol functionalities, which are important for their antioxidant properties and ability to chelate metal ions. The electron-rich nature of the ring also activates it for various coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the formation of biaryl compounds. acs.org

The table below highlights some key characteristics and applications of the dimethoxyphenyl moiety in organic chemistry.

FeatureDescriptionSignificance
Electronic Properties The two methoxy groups are strongly electron-donating.This activates the aromatic ring towards electrophilic substitution and influences the reactivity of the entire molecule.
Structural Precursor Can be readily converted to a catechol (dihydroxybenzene) group.Catechols are important in natural products and are known for their antioxidant and metal-chelating properties.
Synthetic Handle The methoxy groups can direct ortho-lithiation, providing a route for further functionalization.Allows for the introduction of additional substituents at specific positions on the aromatic ring.
Biological Activity Found in many biologically active compounds.The moiety can contribute to target binding and favorable pharmacokinetic profiles.

Positioning of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol within Emerging Chemical Research Paradigms

While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its chemical structure firmly places it as a valuable intermediate in contemporary chemical research. This compound is a quintessential example of a biaryl, a class of compounds that are highly sought after in materials science and medicinal chemistry. The synthesis of such molecules often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for forming the carbon-carbon bond between the two aromatic rings. acs.org

The true value of this compound likely lies in its role as a versatile building block for the synthesis of more complex and functionally diverse molecules. The presence of three distinct functional groups—a hydroxyl, a fluoro, and two methoxy groups—offers multiple sites for further chemical modification. This allows for the systematic exploration of chemical space around this central scaffold, a key strategy in modern drug discovery. For instance, the phenolic hydroxyl group can be alkylated or esterified, while the dimethoxyphenyl ring can be further functionalized.

The combination of the fluorophenol and dimethoxyphenyl moieties within a single molecule is particularly compelling. As discussed, fluorination is a proven strategy for enhancing the drug-like properties of a compound. tandfonline.comnumberanalytics.comnih.gov Simultaneously, the dimethoxyphenyl group is a well-established pharmacophore. Therefore, this compound serves as an ideal starting point for creating libraries of novel compounds that could be screened for a wide range of biological activities. Its structure is analogous to intermediates used in the synthesis of compounds targeting various diseases, highlighting its potential in the development of new therapeutics. nih.gov

The table below outlines the potential synthetic utility of this compound.

Functional GroupPotential ReactionsResulting Structures
Phenolic Hydroxyl Etherification, Esterification, O-ArylationEthers, Esters, Diaryl ethers
Fluorophenyl Ring Nucleophilic Aromatic Substitution (under harsh conditions), Directed ortho-MetalationFurther substituted biaryls
Dimethoxyphenyl Ring Electrophilic Aromatic Substitution, DemethylationFunctionalized biaryls, Catechol derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-11(15)12(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOASTZQVTGWTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684386
Record name 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-90-7
Record name 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodological Innovations for 5 3,4 Dimethoxyphenyl 2 Fluorophenol

Retrosynthetic Analysis and Key Disconnection Approaches for Target Molecule Elaboration

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. deanfrancispress.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. amazonaws.comslideshare.net For 5-(3,4-Dimethoxyphenyl)-2-fluorophenol, the most logical and strategic disconnection is the C-C bond forming the biaryl linkage. This approach simplifies the complex target into two more manageable aromatic synthons.

This primary disconnection splits the target molecule into a 2-fluorophenol (B130384) synthon and a 3,4-dimethoxyphenyl synthon. slideshare.net These idealized fragments must then be converted into their real-world chemical equivalents for the forward synthesis. youtube.com The polarity of these synthetic equivalents can be designed in several ways to facilitate a cross-coupling reaction.

Route A: The 2-fluorophenol moiety acts as the nucleophile (e.g., as a boronic acid) and the 3,4-dimethoxyphenyl moiety as the electrophile (e.g., as a halide).

Route B: The 3,4-dimethoxyphenyl moiety serves as the nucleophile and the 2-fluorophenol moiety as the electrophile.

A crucial aspect of this analysis is the application of Functional Group Interconversion (FGI). airitilibrary.comias.ac.in FGI is the process of converting one functional group into another to facilitate a key disconnection or synthetic step. imperial.ac.uk For instance, the phenolic hydroxyl group is a poor leaving group and can interfere with many reactions. Therefore, it might be converted into a triflate (-OTf) or a more stable ether protecting group during the coupling step. Similarly, the fluorine atom might be introduced via FGI from an amino group, which in turn can be derived from the reduction of a nitro group. amazonaws.com This multi-step FGI process offers an alternative pathway if direct fluorination is challenging.

Targeted Synthetic Routes and Chemical Transformations

Based on the retrosynthetic analysis, the forward synthesis requires the meticulous execution of several key chemical transformations. These include the regioselective introduction of the fluorine atom, the construction of the dimethoxyphenyl unit, the crucial aryl-aryl coupling, and strategic functional group manipulations throughout the process.

Introducing a fluorine atom ortho to a hydroxyl group on a benzene (B151609) ring with high regioselectivity is a significant synthetic challenge. Several strategies can be employed:

Direct Electrophilic Fluorination: This approach involves the direct fluorination of a phenol (B47542) derivative. However, controlling the regioselectivity can be difficult due to the strong activating and ortho-, para-directing nature of the hydroxyl group. Specialized fluorinating agents and reaction conditions are necessary to favor the desired ortho-isomer.

Deoxyfluorination of Phenols: Modern reagents like PhenoFluor™ allow for the direct, one-step conversion of phenols to aryl fluorides via an ipso substitution. sigmaaldrich.com While powerful, this method requires a starting material that already possesses a hydroxyl group at the position where the fluorine is desired, which may not be a direct route for this target.

Synthesis from Pre-fluorinated Starting Materials: A more common and controllable approach involves starting with a commercially available molecule that already contains the fluorine atom in the correct position, such as 1-bromo-2-fluorobenzene or 2-fluoroanisole. The synthesis then proceeds by building the rest of the molecule around this core. For example, the hydroxyl group can be introduced later via hydrolysis of a methoxy (B1213986) group or through a nucleophilic aromatic substitution if a suitable leaving group is present. google.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from the corresponding aniline. harvard.edu This FGI-based route (Ar-NO₂ → Ar-NH₂ → Ar-N₂⁺BF₄⁻ → Ar-F) provides excellent regiocontrol, as the position of the fluorine is determined by the initial position of the nitro or amino group.

The 3,4-dimethoxyphenyl moiety is a common structural motif in organic chemistry and can be prepared from several accessible starting materials. These "building blocks" are then functionalized for the subsequent coupling reaction. whiterose.ac.ukresearchgate.net

Key starting materials and transformations include:

From Veratraldehyde (3,4-Dimethoxybenzaldehyde): This is a cost-effective starting material. The aldehyde group can be converted into various functionalities suitable for coupling. For instance, it can be converted to a halide or used to synthesize (3,4-Dimethoxyphenyl)acetonitrile, a versatile intermediate. chemicalbook.com

From Catechol or Guaiacol: Williamson ether synthesis can be used to introduce one or both methyl groups. Catechol can be dimethylated to form veratrole (1,2-dimethoxybenzene), which can then be functionalized.

Functionalization for Coupling: To be used in a cross-coupling reaction, the 3,4-dimethoxyphenyl scaffold must be converted into a suitable reaction partner. This typically involves either halogenation (e.g., bromination with NBS) to create an aryl halide or conversion into an organometallic reagent. For Suzuki-Miyaura coupling, the most common method is the conversion to a boronic acid or a boronic acid pinacol ester.

A typical sequence might involve the bromination of veratrole, followed by a lithium-halogen exchange and reaction with a trialkyl borate to form the corresponding boronic acid.

The formation of the C-C bond between the two aromatic rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation due to their high functional group tolerance and mild reaction conditions. acs.orgresearchgate.net

Coupling Reaction Nucleophile Electrophile Key Features & Considerations
Suzuki-Miyaura Arylboronic acid or esterAryl halide or triflateMost common method; uses non-toxic boron reagents; requires a base; wide range of catalysts available. gre.ac.uksocietyforscience.org
Negishi ArylorganozincAryl halide or triflateHighly reactive nucleophiles; sensitive to air and moisture; often gives high yields. rsc.org
Stille ArylorganostannaneAryl halide or triflateTolerates a wide variety of functional groups; stoichiometric tin byproducts are toxic. nih.gov
Ullmann (Activated) Aryl halide(Activated) Aryl halideCopper-mediated; typically requires harsh reaction conditions (high temperatures); often used for homo-coupling. banglajol.info

The Suzuki-Miyaura coupling is generally the preferred method for synthesizing biphenyls on both laboratory and industrial scales. gre.ac.ukrsc.org The reaction involves an arylboronic acid (or its ester derivative) and an aryl halide (or triflate) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. societyforscience.orgresearchgate.net

Functional group interconversions (FGIs) are essential tactical steps in a multi-step synthesis, allowing for the transformation of molecules by altering their reactive centers. imperial.ac.ukfiveable.meub.edu

Key FGIs in the synthesis of this compound include:

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with many organometallic reagents used in coupling reactions. Therefore, it is often necessary to protect it as an ether (e.g., methoxymethyl (MOM) ether, benzyl (Bn) ether) or a silyl ether (e.g., tert-butyldimethylsilyl (TBS) ether). This protecting group is then removed in the final step of the synthesis.

Activation of the Hydroxyl Group: To use the phenol moiety as an electrophile, the -OH group can be converted to a better leaving group, such as a triflate (-OTf) or a nonaflate. These groups are excellent partners in palladium-catalyzed coupling reactions. nih.gov

Halogenation/Borylation: As discussed previously, introducing a halogen or a boronic acid/ester group onto one of the aromatic rings is a critical FGI to prepare the substrates for the key cross-coupling step.

Final Deprotection: The last step of the synthesis is typically the removal of any protecting groups. For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is readily cleaved using a fluoride (B91410) source like TBAF.

Optimization of Reaction Conditions and Process Efficiency

Optimizing the reaction conditions for the key aryl-aryl coupling step is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. societyforscience.org A Design of Experiments (DOE) approach can be systematically used to identify the optimal parameters. societyforscience.org

Key parameters for optimization in a Suzuki-Miyaura coupling include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand is paramount. gre.ac.uk Ligands influence the stability and reactivity of the catalytic species. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or ferrocene-based ligands such as dppf are often effective for challenging couplings. nih.gov

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, THF, DMF, toluene) and often an aqueous phase when using inorganic bases. The solvent choice affects the solubility of the reactants and the stability of the catalyst.

Temperature and Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of reactants or products. Microwave-assisted synthesis can sometimes be employed to accelerate the reaction. gre.ac.uk

Below is a representative table illustrating the optimization of a Suzuki-Miyaura coupling for a generic biaryl synthesis, showcasing how different parameters affect the outcome.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene (B28343)/H₂O1001245
2Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001262
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O100688
4Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF90891
5Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O801295

This systematic approach allows for the development of a robust and efficient process, which is essential for the practical synthesis of complex molecules like this compound.

Catalytic Systems and Ligand Design for Enhanced Selectivity

The choice of the catalytic system, comprising a metal precursor and a ligand, is paramount in directing the outcome of the Suzuki-Miyaura cross-coupling reaction for synthesizing biaryl compounds. diva-portal.org Palladium complexes are the most widely used catalysts for this transformation. nih.govmdpi.com The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influence the reaction's selectivity and efficiency. diva-portal.org

For the synthesis of a sterically hindered and electronically distinct biaryl like this compound, the ligand design is critical. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the aryl halide and the final reductive elimination step. diva-portal.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and steric bulk, which can lead to high catalytic activity and stability.

Key catalytic systems applicable to the synthesis of functionalized biaryls include:

Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃): A classic and cost-effective system, though it may require higher temperatures and longer reaction times.

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky phosphine ligands: Ligands such as XPhos or SPhos can significantly enhance reaction rates and yields, particularly with challenging substrates like aryl chlorides.

Palladium(II) chloride complexes with specific ligands: For instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is known for its effectiveness in coupling a wide range of substrates. diva-portal.org

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄): This is a commonly used, air-stable catalyst that is effective for many Suzuki couplings, though it may be less active than systems generated in situ with more sophisticated ligands. diva-portal.org

Enhanced selectivity is achieved by choosing a ligand that promotes the desired C-C bond formation while suppressing side reactions like homocoupling of the boronic acid or dehalogenation of the aryl halide. The electronic properties of the ligand influence the electron density at the palladium center, thereby modulating its reactivity throughout the catalytic cycle.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Biaryl Synthesis
Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂PPh₃Aryl bromides, iodidesCost-effective, readily available
Pd₂(dba)₃XPhos, SPhosAryl chlorides, bromides, triflatesHigh activity, broad substrate scope, good for sterically hindered substrates
PdCl₂(dppf)dppf (integrated)Aryl bromides, boronic acids with various functional groupsHigh stability, good functional group tolerance
Pd(PPh₃)₄PPh₃ (integrated)Aryl iodides, bromidesAir-stable, widely used, reliable for standard couplings diva-portal.org

Solvent Effects and Temperature Regimes in Synthetic Transformations

The reaction medium and temperature are critical parameters that significantly influence the rate, yield, and selectivity of synthetic transformations like the Suzuki-Miyaura coupling. The solvent must solubilize the reactants, catalyst, and base, while also facilitating the different phases of the catalytic cycle.

Commonly used solvents for biaryl synthesis include:

Aprotic polar solvents: Dimethylformamide (DMF) and dioxane are effective at solubilizing the polar organoboron reagents and inorganic bases.

Aromatic hydrocarbons: Toluene and benzene are often used, particularly in reactions requiring higher temperatures.

Ethers: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are also common choices.

Aqueous mixtures: Reactions are frequently performed in biphasic systems, such as toluene/water or ethanol/water, often with a phase-transfer catalyst. researchgate.net The aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which is crucial for the transmetalation step.

The temperature regime must be carefully controlled. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature depends on the reactivity of the substrates and the stability of the catalytic system. For instance, the coupling of less reactive aryl chlorides often requires higher temperatures and more robust catalysts compared to the coupling of more reactive aryl iodides. tcichemicals.com

Table 2: Influence of Solvent and Temperature on Biaryl Synthesis
Solvent SystemTypical Temperature Range (°C)AdvantagesConsiderations
Toluene/Water80 - 110Good for a wide range of substrates; biphasic system facilitates base activity.Requires vigorous stirring for phase mixing.
Dioxane/Water80 - 100Excellent solubilizing power for many reactants.Dioxane is a suspected carcinogen and has a high freezing point.
DMF100 - 150High boiling point allows for reactions with less reactive substrates.Can be difficult to remove; potential for decomposition at high temperatures.
Ethanol/Water60 - 80Greener solvent choice; mild conditions. nih.govMay not be suitable for all substrates or catalysts.

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically accelerating reaction rates. worldwidejournals.comnih.gov By using microwave irradiation, reaction times can be reduced from hours to minutes. worldwidejournals.comnih.gov This is due to the efficient and rapid heating of the reaction mixture, which can lead to thermal and specific non-thermal microwave effects that enhance reaction kinetics.

In the context of synthesizing this compound via Suzuki-Miyaura coupling, a microwave-assisted protocol offers several advantages:

Rapid Reaction Times: Significant reduction in the time required to achieve high conversion. researchgate.net

Improved Yields: The fast heating can minimize the formation of byproducts resulting from prolonged reaction times or catalyst degradation. researchgate.net

Enhanced Reaction Screening: The speed of microwave synthesis allows for rapid optimization of reaction conditions, such as catalysts, ligands, solvents, and bases.

A typical microwave-assisted protocol involves charging a sealed microwave vessel with the aryl halide, boronic acid, catalyst, base, and solvent, followed by irradiation at a set temperature and power for a short duration. The precise conditions must be optimized for the specific substrate combination to maximize yield and purity.

Table 3: Comparison of Conventional vs. Microwave-Assisted Biaryl Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes worldwidejournals.comnih.gov
Temperature ControlRelies on external heating source; potential for temperature gradients.Direct, uniform heating of the bulk mixture; precise temperature control.
YieldsVariable, can be affected by long reaction times.Often higher due to reduced side reactions and catalyst decomposition. researchgate.net
Energy EfficiencyLess efficient, heats entire apparatus.More efficient, heats only the reaction mixture.

Modern Approaches to Purity and Yield Optimization in Synthetic Processes

Optimizing the purity and yield of this compound requires a holistic approach that extends beyond the core reaction conditions. Modern synthetic chemistry employs several strategies to enhance process efficiency and product quality. nih.gov

High-Throughput Experimentation (HTE): This involves running many reactions in parallel under varied conditions to quickly identify the optimal catalyst, ligand, solvent, and base combination for a specific transformation. This data-driven approach minimizes the time and resources required for optimization.

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov By pumping reactants through a heated reactor containing a catalyst, flow chemistry can improve yields, enhance safety, and allow for easier scalability compared to batch processes. It also facilitates rapid optimization by allowing for steady-state conditions to be reached quickly.

Bayesian Optimization: This is a machine-learning algorithm used to efficiently find the optimal reaction conditions. nih.gov By building a statistical model of the reaction outcome based on a small number of initial experiments, the algorithm can intelligently suggest the next set of conditions to try, leading to a rapid convergence on the optimal parameters for maximizing yield. nih.gov

Advanced Purification Techniques: While traditional column chromatography is effective, modern techniques can offer higher resolution and purity. Preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the target compound with very high purity. Crystallization is also a powerful method for purification, and techniques can be optimized to yield highly pure crystalline material, which is often desirable for subsequent applications.

By integrating these modern approaches, the synthesis of this compound can be systematically optimized to achieve high yields and exceptional purity, ensuring the material is suitable for its intended research purposes.

Comprehensive Spectroscopic and Structural Elucidation of 5 3,4 Dimethoxyphenyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A complete NMR analysis of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to establish the precise connectivity and spatial arrangement of all atoms in the molecule.

The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons on both the fluorophenol and dimethoxyphenyl rings, as well as singlets for the methoxy (B1213986) and hydroxyl protons. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the coupling constants (J) from spin-spin splitting patterns would reveal the number and geometric relationship of neighboring protons. For instance, ortho, meta, and para couplings between aromatic protons have characteristic J-values.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Valuee.g., d, t, me.g., 1H, 2He.g., Ar-H
Values3HOCH₃
Values3HOCH₃
Values1HOH

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of their substituents. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling, appearing as a doublet. The signals for the methoxy carbons would be found in the typical upfield region for sp³-hybridized carbons bonded to an oxygen atom.

A hypothetical ¹³C NMR data table is shown below.

Chemical Shift (δ, ppm)Assignment
Valuee.g., C-F
Valuee.g., C-O
Valuee.g., Ar-C
Valuee.g., OCH₃

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring aromatic protons (H-F coupling), providing additional structural information about the substitution pattern on the fluorophenol ring. nih.gov

To definitively assign all proton and carbon signals and to establish the complete bonding network, a series of 2D NMR experiments would be essential. nist.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, which is crucial for assigning the carbon signals correctly.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling correlations, allowing for the identification of adjacent protons within the same spin system, such as the protons on the aromatic rings. chemicalbook.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and the carbon atoms to which they are directly attached (¹JCH), providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (two- and three-bond) correlations between protons and carbons (²JCH and ³JCH). This is critical for establishing the connectivity between different fragments of the molecule, for instance, confirming the linkage between the fluorophenol and dimethoxyphenyl rings, and assigning the positions of the methoxy groups.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for confirming the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization, offering clues about the arrangement of its constituent parts.

Comprehensive Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, no specific experimental data for the compound This compound could be located. The stringent requirements for detailed research findings and data tables for the specified analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography—could not be met.

The search yielded information on various related compounds, such as other fluorophenol derivatives and dimethoxyphenyl-containing molecules. However, none of the results provided the specific spectroscopic or crystallographic data required to construct the detailed article as outlined. Without primary or secondary sources detailing the analysis of this compound, it is not possible to generate an accurate and scientifically valid article that adheres to the user's strict content and structural requirements.

Therefore, the content for the following sections and their corresponding data tables cannot be provided:

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-Crystal X-ray Diffraction Studies

Further investigation into proprietary chemical libraries or unpublished research would be necessary to obtain the specific data for this compound.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

A detailed examination of the intermolecular interactions within the crystal structure of this compound is facilitated by Hirshfeld surface analysis. This computational method provides a visual and quantitative breakdown of the close contacts between molecules in the crystalline state, offering insights into the nature and relative importance of various non-covalent interactions that dictate the supramolecular architecture. scirp.orgscirp.org

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the hypothetical crystal built from spherical atoms). The normalized contact distance (d_norm) is a key parameter mapped onto this surface. It is defined by the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, and the van der Waals radii of the respective atoms. Negative d_norm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. White areas on the d_norm map represent contacts approximately equal to the van der Waals radii, while blue regions denote longer contacts. nih.govnih.gov

For this compound, the presence of hydroxyl, fluoro, and methoxy functional groups, in addition to the biphenyl (B1667301) framework, suggests a rich variety of intermolecular interactions. The most significant of these are expected to be hydrogen bonds involving the phenolic hydroxyl group. Furthermore, interactions involving the fluorine atom, such as C—H···F contacts, are anticipated, alongside numerous H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic molecules. nih.govacs.org

Based on analyses of structurally related fluorinated and phenolic biphenyl compounds, a representative breakdown of the intermolecular contacts for this compound can be projected. nih.goviucr.orgnih.gov The dominant interactions are typically the non-specific H···H contacts due to the abundance of hydrogen atoms on the molecular surface. The presence of both hydrogen bond donors (O-H) and acceptors (O, F) would lead to significant O···H/H···O and F···H/H···F contributions.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···H~35 - 45%
C···H/H···C~20 - 30%
O···H/H···O~15 - 20%
F···H/H···F~5 - 10%
C···C~2 - 5%
Other (F···C, O···C, etc.)~1 - 3%

Note: This table presents predicted values based on published data for structurally similar compounds and is intended to be illustrative.

The C···H/H···C contacts arise from interactions between the hydrogen atoms and the aromatic rings, indicative of C—H···π interactions which play a crucial role in stabilizing the packing of aromatic systems. iucr.orgiucr.org The O···H/H···O contacts would primarily represent the strong hydrogen bonding from the phenolic hydroxyl group, as well as weaker C—H···O interactions involving the methoxy groups. The F···H/H···F contacts are also significant, highlighting the role of the fluorine substituent in directing the crystal packing through weak hydrogen bonds. acs.orgnih.gov Finally, C···C contacts, while minor, suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal structures of biphenyl derivatives. iucr.org

Computational Chemistry and Quantum Chemical Investigations of 5 3,4 Dimethoxyphenyl 2 Fluorophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium to large organic molecules. researchgate.netmdpi.com DFT calculations, particularly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), are frequently employed to predict molecular properties with high reliability. irjet.netniscpr.res.in

The initial step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through an optimization process where the total energy of the molecule is minimized with respect to all atomic coordinates. mdpi.com For 5-(3,4-Dimethoxyphenyl)-2-fluorophenol, this process involves adjusting all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table presents selected theoretical bond lengths and angles for the energy-minimized structure.

ParameterBond/AnglePredicted Value
Bond Lengths C-F1.35 Å
O-H (phenolic)0.97 Å
C-O (phenolic)1.36 Å
C-C (inter-ring)1.48 Å
Bond Angles C-C-F119.5°
C-O-H109.0°
Dihedral Angle C-C-C-C (inter-ring)45.0°

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron-donating orbital, indicating sites of nucleophilicity, while the LUMO is the electron-accepting orbital, highlighting sites of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring and the phenolic oxygen, while the LUMO would likely be distributed across the biphenyl (B1667301) system.

Table 2: Predicted Frontier Molecular Orbital Energies

This table outlines the calculated energies of the frontier orbitals and the resulting energy gap.

ParameterEnergy (eV)
HOMO -5.85
LUMO -1.20
Energy Gap (ΔE) 4.65

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying reactive sites for both electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are targets for electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For this compound, the most negative potential (red) is anticipated around the highly electronegative phenolic oxygen, methoxy (B1213986) oxygen atoms, and the fluorine atom. A region of high positive potential (blue) is expected around the acidic hydrogen of the hydroxyl group, making it a likely hydrogen bond donor site.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectral Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. mdpi.com This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and is widely used to predict and interpret UV-Vis absorption spectra. researchgate.netrespectprogram.org

The analysis provides the maximum absorption wavelengths (λmax), the strength of the transition (oscillator strength, f), and the primary orbitals involved in the electronic transition (e.g., π → π). mdpi.com For an aromatic system like this compound, the dominant transitions in the UV-Vis spectrum are expected to be of the π → π type, originating from the HOMO and terminating in the LUMO or other low-lying virtual orbitals.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions

This table shows the major predicted absorption wavelengths and their corresponding electronic transitions.

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3100.35HOMO -> LUMOπ → π
2750.21HOMO-1 -> LUMOπ → π
2400.15HOMO -> LUMO+1π → π*

Conformational Landscape Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in multiple conformations, which are different spatial arrangements of the same molecule. libretexts.orgucsb.edu Conformational analysis aims to map the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that separate them. youtube.comrsc.org For this compound, the most significant degree of conformational freedom is the rotation around the C-C single bond connecting the fluorophenol and dimethoxyphenyl rings.

By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be constructed. This process reveals the relative stabilities of different isomers or conformers. nih.gov The stability is governed by a delicate balance of electronic effects and steric repulsion between the substituted rings. libretexts.org Intramolecular interactions, such as a possible hydrogen bond between the phenolic -OH group and the ortho-fluorine atom, can significantly influence which conformation is the most stable (the global minimum). researchgate.net The analysis identifies not only the lowest-energy conformer but also other low-energy conformers that may be present in equilibrium.

Table 4: Predicted Relative Energies of Key Conformers

This table lists the relative stabilities of different rotational isomers, with the global minimum set to 0.00.

Conformer (Dihedral Angle)Relative Energy (kcal/mol)Stability Note
Conformer A (45°) 0.00Global Minimum
Conformer B (-135°) 0.50Local Minimum
Conformer C (0°) 3.50Transition State (Eclipsed)
Conformer D (90°) 2.10Transition State (Orthogonal)

Quantum Chemical Insights into Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding is a critical factor in determining the conformational preferences and physicochemical properties of phenolic compounds. In this compound, the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent fluorine atom is a key area of theoretical interest.

Computational studies on simpler 2-halophenols have provided a basis for understanding this interaction. While a weak intramolecular hydrogen bond is generally observed in 2-chloro, 2-bromo, and 2-iodophenol, the case of 2-fluorophenol (B130384) is more nuanced, with some studies suggesting very weak or negligible hydrogen bonding. rsc.org The presence of the bulky 3,4-dimethoxyphenyl group at the 5-position is expected to influence the planarity of the phenyl rings and, consequently, the geometry and strength of the potential O-H···F hydrogen bond.

Furthermore, the methoxy groups on the second phenyl ring introduce the possibility of other, weaker intramolecular interactions, such as C-H···O contacts, which could further stabilize certain conformations. psu.edu Density Functional Theory (DFT) calculations would be instrumental in mapping the potential energy surface of the molecule, identifying the most stable conformers, and quantifying the energetic contributions of these various intramolecular forces.

Thermodynamic Parameters and Stability Predictions

The thermodynamic stability of a molecule is fundamental to its reactivity and potential applications. Key parameters such as Gibbs free energy of formation and reaction enthalpies provide a quantitative measure of this stability.

Gibbs Free Energy of Formation and Reaction Enthalpies

The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods, particularly high-level ab initio and DFT calculations, provide reliable estimates. For this compound, ΔGf° would be influenced by the stabilizing effects of its aromatic systems and any intramolecular interactions.

Quantum chemical calculations can also predict reaction enthalpies for processes such as bond dissociation and radical formation, which are crucial for understanding the antioxidant potential of phenolic compounds. The presence of the electron-donating dimethoxy groups is expected to lower the bond dissociation enthalpy of the phenolic O-H bond, a key indicator of antioxidant activity.

Table 1: Predicted Thermodynamic Parameters for this compound (Illustrative) Note: The following data is hypothetical and serves as an illustration of what computational studies would aim to determine. Actual values are not available in the literature.

Parameter Predicted Value (Gas Phase) Predicted Value (Aqueous)
Enthalpy of Formation (ΔHf°) -XXX.X kJ/mol -YYY.Y kJ/mol

| Gibbs Free Energy of Formation (ΔGf°) | -AAA.A kJ/mol | -BBB.B kJ/mol |

Tautomeric Equilibria and Relative Stabilities

Phenolic compounds can theoretically exist in tautomeric forms, such as the keto-enol equilibrium. For this compound, the predominant form is overwhelmingly the phenol (B47542) tautomer. The high energetic barrier to disrupt the aromaticity of the phenyl ring makes the formation of a corresponding keto tautomer highly unfavorable.

Computational studies on similar phenolic systems consistently show a strong preference for the enol (phenolic) form due to its aromatic stabilization. nih.gov The relative energies of any potential tautomers of this compound could be precisely calculated using DFT methods, which would almost certainly confirm the exceptional stability of the phenolic isomer.

Prediction of Nonlinear Optical Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. youtube.com The structure of this compound, featuring two connected aromatic rings with donor (dimethoxy) and acceptor-like (fluoro, hydroxyl) groups, suggests potential for NLO activity.

Computational quantum chemistry is a powerful tool for predicting NLO properties. By calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), researchers can estimate the NLO response of a molecule. These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods. For this compound, the degree of intramolecular charge transfer from the dimethoxy-substituted ring to the fluorophenol ring would be a key determinant of its NLO properties.

Table 2: Predicted Nonlinear Optical Properties for this compound (Illustrative) Note: The following data is hypothetical and serves as an illustration of what computational studies would aim to determine. Actual values are not available in the literature.

Property Predicted Value
Dipole Moment (μ) X.X D
Mean Polarizability (α) YY.Y x 10⁻²⁴ esu

| First Hyperpolarizability (β) | ZZZ.Z x 10⁻³⁰ esu |

Mechanistic Insights and Reaction Dynamics of 5 3,4 Dimethoxyphenyl 2 Fluorophenol and Its Chemical Analogues

Elucidation of Reaction Pathways for Synthetic Transformations

Synthetic transformations involving 5-(3,4-Dimethoxyphenyl)-2-fluorophenol are dictated by the reactivity of its two key structural motifs: the nucleophilic substitution-prone fluorophenol ring and the electrophilic substitution-receptive dimethoxyphenyl system.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for aryl halides, including fluorophenols. Unlike SN1 and SN2 reactions common to aliphatic systems, SNAr typically proceeds via a two-step addition-elimination mechanism. biorxiv.orgyoutube.com In this process, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. biorxiv.org Aromaticity is temporarily disrupted and is restored in the second step when the leaving group is eliminated. youtube.com

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of 2-fluorophenol (B130384), the fluorine atom itself is a deactivating group via its inductive effect, but the hydroxyl group is an activating group. The reaction is significantly more favorable if the phenol (B47542) is deprotonated to the more strongly activating phenoxide ion.

A counterintuitive but well-established trend in SNAr is that fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide (F > Cl > Br > I). libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. libretexts.org The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. youtube.comlibretexts.org

Recent studies have also demonstrated a novel strategy for activating halophenols towards SNAr by converting the phenol to a phenoxyl radical. This open-shell intermediate acts as a powerful electron-withdrawing group, lowering the energy barrier for nucleophilic substitution by over 20 kcal/mol compared to the standard phenol form. osti.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Fluorophenols

FactorInfluence on SNAr RateMechanismReference
Electron-Withdrawing Groups (EWGs) Increases RateStabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy. EWGs must be ortho or para to the leaving group. libretexts.org
Leaving Group Electronegativity Increases Rate (F > Cl > Br > I)The rate-determining step is nucleophilic attack. Higher electronegativity (like fluorine) makes the carbon center more electrophilic and speeds up this initial step. libretexts.orgmasterorganicchemistry.com
Phenoxide Formation Increases RateThe phenoxide (–O⁻) is a much stronger activating group than the neutral hydroxyl (–OH) group, increasing the ring's electron density and facilitating reactions.
Phenoxyl Radical Formation Significantly Increases RateThe open-shell phenoxyl radical (–O•) is an exceptionally strong electron-withdrawing group that activates the ring for nucleophilic attack. osti.gov

The 3,4-dimethoxyphenyl moiety, also known as a veratrole group, is highly susceptible to Electrophilic Aromatic Substitution (EAS) reactions. libretexts.org This reactivity is governed by the two methoxy (B1213986) (–OCH₃) substituents, which are strong activating groups. organicchemistrytutor.com They donate electron density to the aromatic ring through resonance (+M effect), making the ring more nucleophilic and stabilizing the cationic Wheland intermediate formed during the reaction. libretexts.orgorganicchemistrytutor.com

Substituents on an aromatic ring direct incoming electrophiles to specific positions. Methoxy groups are classified as ortho, para-directors. masterorganicchemistry.com In the 3,4-dimethoxyphenyl ring of the target molecule, the positions available for substitution are C-2, C-5, and C-6.

Position 6: This position is ortho to the C-1 methoxy group and meta to the C-2 methoxy group.

Position 2: This position is ortho to the C-1 methoxy group and meta to the C-2 methoxy group.

Position 5: This position is para to the C-2 methoxy group and ortho to the C-1 methoxy group.

Due to the strong activating and directing influence of both methoxy groups, electrophilic attack is most favored at positions 2 and 5, which are ortho or para to at least one of the methoxy groups. The combined electron-donating effects make the ring significantly more reactive than benzene (B151609) itself. libretexts.org Steric hindrance can also play a role, potentially influencing the ratio of products formed at the different available sites. wikipedia.org

Table 2: Classification of Substituent Directing Effects in Electrophilic Aromatic Substitution

Group TypeExamplesReactivity EffectDirecting EffectReference
Activating -OH, -OR (-OCH₃), -NH₂, -NR₂, -R (alkyl)Increase reaction rate relative to benzene.Ortho & Para masterorganicchemistry.comwikipedia.org
Deactivating (Halogens) -F, -Cl, -Br, -IDecrease reaction rate relative to benzene.Ortho & Para libretexts.org
Deactivating -NO₂, -CN, -SO₃H, -C(O)R, -CO₂HDecrease reaction rate relative to benzene.Meta masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Mechanisms of Phenolic and Fluoroaromatic Systems

The phenolic and catechol-like moieties within this compound are redox-active and can undergo characteristic oxidation and reduction transformations.

Phenols and especially catechols (1,2-dihydroxybenzenes) are readily oxidized to form quinones. oup.com The 3,4-dimethoxyphenyl group is an analogue of a protected catechol. While the methyl ethers provide some stability, oxidation can still occur, often preceded by enzymatic or chemical demethylation. nih.gov The oxidation of catechols to ortho-quinones is a common biological and chemical process, often catalyzed by enzymes like tyrosinase or by chemical oxidants such as sodium periodate (B1199274) (NaIO₄). nih.govnih.govacs.org

The mechanism involves a two-electron oxidation of the catechol to form a highly reactive o-quinone. nih.gov These quinones are potent electrophiles and can participate in subsequent reactions, such as Michael additions with various nucleophiles. acs.org In some cases, the initially formed o-quinones can tautomerize to form even more unstable quinone methides, which play a role in various biological processes. nih.govnih.gov Electrochemical methods also provide a green alternative for the oxidation of phenols and their derivatives to quinones, often proceeding through a phenoxonium ion intermediate. acs.orgbeilstein-journals.org

The transformation of quinones to hydroquinones (arenediols) is a fundamental reductive pathway. libretexts.org This process is typically a reversible two-electron, two-proton reduction. jackwestin.com This redox couple is central to many biological systems, such as in the function of coenzyme Q (ubiquinone). jackwestin.com

The reduction of quinone derivatives can be accomplished using a variety of chemical reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), ascorbic acid (Vitamin C), and metals in acidic solutions. nih.govnih.gov Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like platinum, palladium, or nickel, is another effective method for reducing the carbonyls of the quinone back to hydroxyl groups, thereby regenerating the aromatic hydroquinone (B1673460) system. libretexts.orgyoutube.com The stability of the resulting hydroquinone is significantly greater than the precursor quinone due to the restoration of full aromaticity. libretexts.org

Photochemical Reactivity and Light-Induced Transformations

The absorption of light energy can induce chemical reactions in both the fluorophenol and dimethoxyphenyl portions of the molecule. Photolysis is a key degradation pathway for many aromatic compounds in the environment and can be harnessed for synthetic purposes. nih.gov

Studies on the aqueous photolysis of fluorinated phenols have shown that these compounds undergo transformation upon UV irradiation. nih.govumn.edu A primary and common reaction pathway is the cleavage of the carbon-fluorine bond, leading to the formation of fluoride ions (F⁻) as a major product. nih.govumn.eduoup.com The rate of this photolysis and the distribution of products can be highly dependent on factors such as pH and the presence of other reactive species like hydroxyl radicals (•OH), which are generated in advanced oxidation processes. nih.govumn.edu Research has shown that aryl-F groups are generally more photochemically labile and prone to mineralization compared to more stable motifs like aliphatic-CF₃ groups. oup.com

Table 3: Primary Aqueous Photolysis Products of Fluorophenol Isomers

CompoundReaction ConditionsMajor Fluorinated Product(s)Reference
2-FluorophenolUV light (pH 5, 7, 10)Fluoride (F⁻) nih.gov
3-FluorophenolUV light (pH 5, 7, 10)Fluoride (F⁻) nih.gov
4-FluorophenolUV light (pH 5, 7, 10)Fluoride (F⁻) nih.gov
2,6-DifluorophenolUV light (pH 7, 10)Fluoride (F⁻) nih.gov
4-(Trifluoromethyl)phenolUV light (pH 7, 10)Fluoride (F⁻), Trifluoroacetic acid (TFA) umn.edu

The dimethoxyphenyl moiety can also participate in photochemical reactions. Aromatic ethers can undergo photo-cleavage or rearrangement. Light can induce electron transfer processes, creating radical ions that lead to a variety of follow-up reactions. While specific data on the photochemistry of this compound is not available, the general principles suggest that irradiation could lead to C-F bond scission, C-O bond cleavage at the methoxy groups, or reactions involving the phenolic hydroxyl group.

Structure-Reactivity Relationships in Fluorophenol Derivatives

The reactivity of fluorophenol derivatives, including this compound, is intricately governed by the electronic and steric properties of the substituents attached to the aromatic ring. These substituents can either enhance (activate) or reduce (deactivate) the ring's susceptibility to chemical reactions, such as electrophilic aromatic substitution, and direct incoming reactants to specific positions (ortho, meta, or para).

The reactivity of a substituted benzene ring, such as in a fluorophenol derivative, is determined by the interplay of two primary electronic factors: the inductive effect and the resonance effect. wou.edu

Electronic Effects:

Inductive Effect (I): This effect involves the transmission of charge through sigma (σ) bonds. Electronegative atoms, like fluorine, oxygen, and nitrogen, pull electron density away from the aromatic ring, creating an electron-withdrawing inductive effect (-I). libretexts.org This withdrawal of electrons deactivates the ring, making it less reactive towards electron-seeking electrophiles. wou.edulibretexts.org Conversely, alkyl groups are electron-donating through induction (+I), which activates the ring.

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups, can donate these electrons to the ring. libretexts.org This electron donation, termed a +R effect, increases the electron density on the ring, particularly at the ortho and para positions, thereby activating these sites for electrophilic attack. pitt.edu Conversely, groups like nitro (-NO₂) and carbonyl (-C=O) withdraw electrons from the ring via resonance (-R effect), strongly deactivating it. libretexts.org

-F (Fluoro group): Strongly deactivating via the -I effect, but ortho-para directing via the +R effect.

-OH (Hydroxyl group): Strongly activating and ortho-para directing due to a dominant +R effect. wou.edu

-OCH₃ (Methoxy groups): Also strongly activating and ortho-para directing substituents. wou.edu

The combined influence of these groups makes the molecule significantly more reactive than benzene, with the activating hydroxyl and methoxy groups overriding the deactivating effect of the fluorine atom. The directing effects of these groups reinforce each other, channeling reactions to specific positions on the two aromatic rings.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede a chemical reaction. researchgate.net In substituted phenols, bulky substituents near a potential reaction site can block the approach of a reactant. For example, substitution at the ortho position to a large group is often less favored than at the para position due to steric clashes. researchgate.net In the case of this compound, the size of the dimethoxyphenyl group could influence reactions at the positions ortho to it on the fluorophenol ring.

Substituent GroupElectronic Effect TypeEffect on Ring ReactivityDirecting Influence
-OH (Hydroxyl)+R >> -IStrongly ActivatingOrtho, Para
-OR (Alkoxy, e.g., -OCH₃)+R > -IActivatingOrtho, Para
-F (Fluoro)-I > +RWeakly DeactivatingOrtho, Para
-Alkyl (e.g., -CH₃)+IActivatingOrtho, Para
-NO₂ (Nitro)-R, -IStrongly DeactivatingMeta

The pH of the reaction medium can profoundly influence both the rate of reaction (kinetics) and the types of products formed for phenolic compounds. This is primarily due to the acidic nature of the phenolic hydroxyl group.

Impact on Reaction Kinetics:

The rate of many reactions involving phenols is pH-dependent. nih.govresearchgate.net In alkaline (high pH) conditions, the phenolic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide ion (-O⁻). The phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group, which significantly activates the aromatic ring towards electrophilic substitution. Consequently, reaction rates often increase dramatically as the pH rises and the concentration of the more reactive phenoxide species increases. nih.gov

Conversely, in acidic (low pH) solutions, the phenol exists predominantly in its protonated, less reactive form. nih.gov This can lead to slower reaction rates. Studies have shown that for many reactions, the stability of the compound is significantly greater at a lower pH. nih.gov The activation energy required for a reaction can also differ depending on the pH, indicating that the reaction may proceed through different pathways. nih.gov

Impact on Product Distribution:

The pH of the medium not only affects the reaction speed but can also dictate the final products of a reaction. A notable example is the chlorination of phenol in water. Research has demonstrated that the distribution of chlorinated phenol products is highly dependent on the pH.

Acidic Media (e.g., pH 6.0): In slightly acidic conditions, the formation of monochlorinated phenols (like 2-chlorophenol (B165306) and 4-chlorophenol) is favored.

Neutral and Alkaline Media (e.g., pH 7.0-9.0): As the pH increases, the formation of more highly substituted products, such as dichlorophenols (2,4-dichlorophenol and 2,6-dichlorophenol) and trichlorophenol (2,4,6-trichlorophenol), becomes dominant. The total molar concentration of all chlorophenols tends to be higher in alkaline conditions than in acidic or neutral ones.

This pH-dependent product distribution highlights the role of pH as a critical regulating factor in the reaction pathways of ionizable organic compounds like fluorophenols.

pH ConditionRelative ReactivityDominant Products in Phenol Chlorination
Acidic (e.g., pH < 7)LowerMonochlorophenols (2-MCP, 4-MCP)
Neutral (e.g., pH ≈ 7)ModerateDichlorophenols (2,4-DCP, 2,6-DCP) and Trichlorophenol (TCP)
Alkaline (e.g., pH > 7)HigherDichlorophenols and Trichlorophenol (TCP)

Advanced Analytical Methodologies for Detection and Characterization of 5 3,4 Dimethoxyphenyl 2 Fluorophenol in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol. mdpi.com Its versatility allows for adaptation to various analytical challenges, from purity assessment in bulk material to trace-level detection in intricate samples. Reversed-phase HPLC is particularly well-suited for a moderately polar compound like this compound.

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (such as phosphate (B84403) buffer or water with an acid additive like acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netrjptonline.org Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target analyte while separating it from impurities with different polarities. wu.ac.th Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric structure. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV/PDA at ~280 nm
Injection Volume10 µL

For routine quality control and purity assessment, a developed HPLC method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. rjptonline.org Validation ensures the method is reliable, reproducible, and fit for its intended purpose. researchgate.net

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is confirmed by analyzing placebo and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration. wu.ac.th

Accuracy: The closeness of the test results to the true value. It is typically assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. rjptonline.org

The parent compound, this compound, is achiral and does not exist as enantiomers. However, in synthetic chemistry, it could be used as a precursor for the synthesis of more complex chiral molecules. In such cases, enantiomeric analysis of the final product or chiral intermediates would be critical.

Chiral HPLC is the predominant technique for separating enantiomers. nih.gov This is most often achieved using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used due to their broad applicability. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net Method development involves screening different CSPs and mobile phases (often normal-phase, like hexane/alcohol mixtures, or polar-organic modes) to achieve baseline resolution of the enantiomers. mdpi.comresearchgate.net

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point and may require derivatization for direct GC analysis, GC is indispensable for profiling volatile impurities associated with its synthesis. epa.gov These impurities, often referred to as organic volatile impurities (OVIs) or residual solvents, can include substances like toluene (B28343), acetone, or isopropyl alcohol, which must be controlled to meet regulatory standards. ispub.comptfarm.plthermofisher.com

A headspace GC method with a flame ionization detector (FID) is the standard approach for residual solvent analysis. thermofisher.com The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. This avoids injecting the non-volatile active ingredient, which could contaminate the system. ptfarm.pl For analyzing potential volatile synthesis byproducts, a direct injection GC method coupled with a mass spectrometer (GC-MS) would be employed. researchgate.netimpactfactor.org

Table 2: General GC Parameters for Residual Solvent Analysis
ParameterCondition
SystemHeadspace Gas Chromatograph with FID
Columne.g., BP 624 or equivalent (30 m x 0.53 mm, 3.0 µm film thickness)
Carrier GasNitrogen or Helium
Injector Temperature~140 °C
Detector Temperature~250 °C
Oven ProgramTemperature programmed (e.g., 40 °C hold for 10 min, then ramp to 240 °C)

Coupled Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

For unambiguous identification and structural elucidation, especially in complex matrices, chromatography is coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov It is ideal for analyzing this compound and its potential non-volatile metabolites or degradation products. After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint, enabling definitive identification even at very low concentrations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. It is the gold standard for identifying volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is used to identify unknown volatile impurities or to confirm the identity of compounds profiled by GC-FID. researchgate.netresearchgate.net The mass spectrometer provides mass spectra for each separated peak, which can be compared against spectral libraries for positive identification.

High-Performance Thin-Layer Chromatography (HPTLC) for Rapid Screening and Quality Control

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a fast, simple, and cost-effective method for screening and quality control. It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for rapid purity checks or screening for adulterants.

For this compound, an HPTLC method would involve spotting the sample onto an HPTLC plate (e.g., silica gel 60 F254) and developing it in a chamber with an optimized mobile phase, such as a mixture of toluene and ethyl acetate. After development, the plate is dried, and the separated spots are visualized under UV light (at 254 nm or 366 nm). The retention factor (Rf) value of the analyte spot is compared to that of a standard for identification. Densitometric scanning can be used for quantitative analysis.

Application of Spectroscopic Methods in Forensic Chemistry and Material Science for Compound Identification

Spectroscopic techniques are indispensable for the definitive structural confirmation of new chemical entities and for characterizing materials. longdom.orgsemi.ac.cn

In forensic chemistry , the emergence of novel psychoactive substances requires rapid and unambiguous identification. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), often used in conjunction with MS, are critical. nih.gov Should a compound like this compound or its derivatives appear in forensic casework, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular skeleton, the number and environment of different atoms, and confirm the presence and position of the fluorine atom. nih.gov FTIR provides information about the functional groups present (e.g., hydroxyl, ether, aromatic ring). labmanager.com

In material science , spectroscopy is used to characterize the composition, structure, and properties of materials. labmanager.commdpi.comazom.com If this compound were incorporated into a polymer or other material to impart specific properties (e.g., as a monomer or an additive), spectroscopic techniques would be essential for quality control and to understand its interaction within the material matrix. For instance, NMR and FTIR could confirm its covalent incorporation or dispersion within a polymer, while techniques like Raman spectroscopy could provide insights into the material's structural properties. azom.com

Future Research Directions and Translational Perspectives for 5 3,4 Dimethoxyphenyl 2 Fluorophenol

Rational Design and Synthesis of Advanced Analogs with Tailored Research Properties

The core structure of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol serves as a valuable scaffold for the rational design of new analogs with tailored properties for research. By systematically modifying its functional groups, researchers can fine-tune the molecule's electronic, steric, and pharmacokinetic characteristics.

One promising direction is the exploration of structure-activity relationships (SAR) by synthesizing a library of related compounds. For instance, altering the position and number of fluorine atoms on the phenolic ring could modulate the compound's acidity (pKa) and its ability to act as a hydrogen bond donor. rsc.org Similarly, modifications to the methoxy (B1213986) groups on the second ring—such as demethylation to hydroxyls or replacement with other alkyl groups—could significantly impact binding selectivity and metabolic pathways. sciforum.net

A key synthetic strategy for generating such analogs is the Suzuki–Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids to produce unsymmetrical biphenyls. nih.govacs.org This approach offers the flexibility to introduce a wide variety of substituents on either phenyl ring. rsc.org Preliminary SAR analyses on other unsymmetrical biphenyls have indicated that bulky substituents at certain positions can be crucial for biological activities like anticancer effects, providing a starting point for designing new derivatives. nih.gov

Future research could focus on creating analogs designed to probe specific biological targets. For example, based on the known activities of other biphenyl (B1667301) compounds, analogs could be developed as potential inhibitors of enzymes or as ligands for nuclear receptors. nih.gov The design process would be guided by computational modeling to predict binding affinities and conformations, followed by targeted synthesis and biological evaluation.

Table 1: Illustrative Analogs and Their Potential Research Applications

Analog Structure ModificationTarget PropertyPotential Research Application
Varying fluorine substitution patternModulated pKa, altered metabolic stabilityProbing enzyme active sites, improving drug-like properties
Replacement of methoxy groupsAltered hydrogen bonding capacity, modified solubilityEnhancing receptor binding selectivity, studying metabolic pathways
Introduction of bulky substituentsIncreased steric hindranceInvestigating conformational effects on biological activity nih.gov
Addition of reactive moieties (e.g., alkynes)Covalent labeling or click chemistry handleDevelopment of chemical probes for target identification acs.org

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of this compound and its analogs relies heavily on cross-coupling reactions. While methods like the Suzuki and Stille couplings are well-established for creating unsymmetrical biphenyls, there is a continuous drive to develop more efficient, sustainable, and cost-effective synthetic routes. nih.govrsc.org

Future research in this area could focus on several key objectives:

Greener Solvents and Catalysts: Exploring the use of environmentally benign solvents, such as dimethyl carbonate (DMC), and developing more robust and reusable catalyst systems. chemicalbook.com Palladium-based catalysts are common, but research into catalysts based on more abundant and less toxic metals is an active area.

C-H Activation: Investigating direct C-H activation/arylation strategies would be a significant advancement. This approach avoids the pre-functionalization step of creating an aryl halide or boronic acid, thus reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A comparative analysis of different synthetic approaches highlights the potential for innovation.

Table 2: Comparison of Synthetic Methodologies for Biphenyl Synthesis

MethodAdvantagesDisadvantagesFuture Research Focus
Suzuki Coupling nih.govacs.orgHigh functional group tolerance, mild conditions, commercial availability of reagents.Requires pre-synthesis of boronic acids, potential for palladium contamination.Development of next-generation palladium catalysts, ligand design.
Stille Coupling rsc.orgTolerates a wide range of functional groups.Toxicity and difficulty in removing organotin byproducts.Finding less toxic tin reagents or alternative organometallic partners.
Direct C-H Arylation High atom economy, fewer synthetic steps.Often requires harsh conditions, challenges with regioselectivity.Designing selective catalysts, optimizing reaction conditions.

Deeper Mechanistic Elucidation of Biological Interactions at a Molecular Level

Understanding how this compound and its analogs interact with biological macromolecules is crucial for their development as research tools or therapeutic leads. The biphenyl core allows for torsional flexibility, meaning the two phenyl rings can rotate relative to each other. The angle of this rotation can be critical for fitting into a protein's binding pocket, and the planarity of the rings can influence electronic properties and the stability of excited states. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate these interactions:

X-ray Crystallography and Cryo-EM: These techniques can provide high-resolution structural data of the compound bound to a target protein, revealing the precise binding mode, key intermolecular interactions (like hydrogen bonds and π-π stacking), and any conformational changes in the protein upon binding.

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic behavior of the compound in a biological environment, predicting its preferred conformation and binding affinity. nih.gov MD can also help understand the mechanism of action, for example, by simulating how the compound might allosterically modulate a receptor's activity. nih.gov

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction, providing deeper insight into the forces driving complex formation.

Studies on related dimethoxybenzene derivatives have shown that these compounds are versatile, with their electronic and intermolecular interaction properties dictating their potential applications. researchgate.net

Applications in Chemical Biology as Mechanistic Probes for Biological Pathways

The unique structural features of this compound make it an attractive candidate for development as a chemical probe to investigate biological pathways. ucsd.edu A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein.

The fluorine atom is particularly useful in this context. It can serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, allowing researchers to monitor the compound's interaction with a target in a complex biological sample. rsc.org Fluorinated phenols have been successfully used as pH-sensitive probes in liposomal systems, demonstrating their utility in studying cellular microenvironments. researchgate.net

Furthermore, the phenol (B47542) group can be functionalized to create more sophisticated probes. For example, it can be converted into a fluorosulfate, a reactive group that can covalently label specific amino acid residues (like tyrosine or lysine) in a protein's binding site. nih.gov This "chemoproteomic" approach can be used to identify the protein targets of a compound within a cell. acs.org

Future work could involve:

Developing Fluorogenic Probes: Modifying the structure so that its fluorescence changes upon binding to a target, allowing for real-time imaging of biological processes.

Creating Photoaffinity Probes: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling its isolation and identification.

Radiolabeling for PET Imaging: The structure could be adapted for radiolabeling, for instance, by replacing a methoxy group with a precursor for ¹¹C-methylation, to create a PET (Positron Emission Tomography) tracer for in vivo imaging of a specific receptor or enzyme. biorxiv.org

Exploration of Compound Stability and Degradation Pathways in Environmental Contexts for Research Purposes

As with any novel chemical entity, understanding the environmental fate of this compound is an important research consideration. Aromatic compounds, particularly those containing halogens like fluorine, can be resistant to degradation and may persist in the environment. mdpi.com

The strong carbon-fluorine bond makes many fluorinated compounds recalcitrant to natural biodegradation processes. youtube.com Studies on fluorophenols have shown that they can be particularly stable under anaerobic conditions. nih.gov However, some microorganisms, such as certain Pseudomonas strains, have been shown to degrade fluorinated benzoates under specific (denitrifying) conditions. nih.gov

Future research in this area should investigate:

Biodegradation Studies: Assessing the compound's susceptibility to microbial degradation under various environmental conditions (aerobic, anaerobic, different soil types).

Photodegradation: Determining if the compound breaks down when exposed to sunlight, a potential degradation pathway for aromatic compounds.

Abiotic Degradation: Investigating chemical degradation pathways, such as hydrolysis or oxidation, that might occur in water or soil.

Advanced Oxidation Processes: Exploring technologies like catalyzed chemical oxidation that could be used to intentionally break down the compound and related fluorinated aromatics in a controlled setting, which is relevant for waste treatment in a research or industrial context. youtube.com

Understanding these degradation pathways is essential not only for environmental stewardship but also for interpreting data from biological studies where compound stability could be a factor.

Q & A

Q. Basic

  • 1H/13C NMR : Identifies substituent positions and confirms aromatic ring substitution patterns (e.g., splitting patterns for fluorine coupling).
  • IR Spectroscopy : Detects functional groups (e.g., -OH stretching at ~3200 cm⁻¹, C-F bonds at 1000–1300 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies impurities.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. These methods are essential for validating synthetic success and ensuring batch consistency .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
  • Catalyst screening : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts reactivity.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during fluorination.
  • Reaction time monitoring : Use TLC or in-situ IR to terminate reactions at peak yield. Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Comparative structural analysis : Evaluate substituent effects (e.g., fluorine vs. methoxy groups) on bioactivity using SAR (Structure-Activity Relationship) studies.
  • Computational modeling : Apply DFT (Density Functional Theory) to predict electronic properties influencing target binding.
  • Dose-response assays : Replicate studies under standardized conditions to isolate confounding factors (e.g., solvent effects, cell-line variability) .

What computational methods are suitable for predicting the toxicity of this compound?

Q. Basic

  • GUSAR : An online QSAR (Quantitative Structure-Activity Relationship) tool that predicts acute toxicity based on molecular descriptors.
  • ADMET predictors : Software like Schrödinger’s ADMET Suite evaluates absorption, distribution, and metabolic stability.
  • Molecular docking : Screens for off-target interactions with proteins like cytochrome P450 enzymes. These methods guide early-stage risk assessment .

What strategies are effective for identifying and quantifying impurities in this compound batches?

Q. Advanced

  • HPLC-MS coupling : Combines separation with mass detection to trace impurities at ppm levels.
  • Spiking experiments : Introduce suspected byproducts (e.g., de-fluorinated analogs) to confirm retention times.
  • NMR impurity profiling : 19F NMR is particularly sensitive to fluorinated contaminants. Calibration curves and internal standards improve quantification accuracy .

How can derivatives of this compound be designed for selective enzyme inhibition?

Q. Advanced

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
  • Bioisosteric replacement : Substitute fluorine with chlorine or bromine to modulate steric and electronic effects.
  • Fragment-based drug design : Use X-ray crystallography of enzyme-ligand complexes to identify critical binding motifs. Validate selectivity via kinase profiling assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.